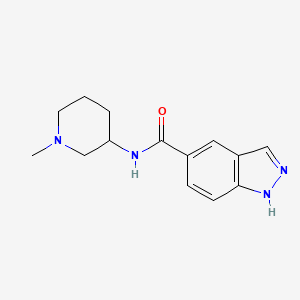
N-(1-methylpiperidin-3-yl)-1H-indazole-5-carboxamide
Cat. No. B8306543
M. Wt: 258.32 g/mol
InChI Key: GEIXUAJLVUWPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07199147B2
Procedure details


Acetic acid (0.12 ml, 2.1 mmol) was added to a suspension of the N-(3-piperidinyl)-1H-indazole-5-carboxamide (0.100 g, 0.409 mmol) obtained in Example 139 and paraformaldehyde (0.101 g, 3.34 mmol) in methanol (3 ml), and the resulting mixture was stirred for 15 minutes and then ice-cooled. Sodium cyanoborohydride (0.128 g, 2.04 mmol) was added thereto and the resulting mixture was slowly warmed up to room temperature and stirred overnight. After a 1N-aqueous sodium hydroxide solution was added thereto, the solvent was distilled off under reduced pressure and the residue was dried up and then purified by a silica gel chromatography (eluent: chloroform/methanol/30% aqueous ammonia=100/10/1). Ethyl acetate was added thereto to precipitate a solid and the resulting suspension was stirred to wash the solid. The solid was collected by filtration and dried under reduced pressure to obtain N-(1-methylpiperidin-3-yl)-1H-indazole-5-carboxamide (0.0718 g, 68%).

Name
N-(3-piperidinyl)-1H-indazole-5-carboxamide
Quantity
0.1 g
Type
reactant
Reaction Step One





Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[C:1](O)(=O)C.[NH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([NH:11][C:12]([C:14]2[CH:15]=[C:16]3[C:20](=[CH:21][CH:22]=2)[NH:19][N:18]=[CH:17]3)=[O:13])[CH2:6]1.C=O.C([BH3-])#N.[Na+].[OH-].[Na+]>CO>[CH3:1][N:5]1[CH2:10][CH2:9][CH2:8][CH:7]([NH:11][C:12]([C:14]2[CH:15]=[C:16]3[C:20](=[CH:21][CH:22]=2)[NH:19][N:18]=[CH:17]3)=[O:13])[CH2:6]1 |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.12 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
N-(3-piperidinyl)-1H-indazole-5-carboxamide
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CC(CCC1)NC(=O)C=1C=C2C=NNC2=CC1
|
|
Name
|
|
|
Quantity
|
0.101 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0.128 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
ice-cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was dried up
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by a silica gel chromatography (eluent: chloroform/methanol/30% aqueous ammonia=100/10/1)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate a solid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting suspension was stirred
|
WASH
|
Type
|
WASH
|
|
Details
|
to wash the solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CC(CCC1)NC(=O)C=1C=C2C=NNC2=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.0718 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 68% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
